REACTION_SMILES
|
[CH3:19][O:20][c:21]1[cH:22][c:23]2[c:35]([cH:36][cH:37]1)[CH:27]1[CH:26]([CH2:25][CH2:24]2)[CH:34]2[CH:30]([CH2:29][CH2:28]1)[CH2:31][CH2:32][CH2:33]2.[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[CH2:13][CH2:12][CH:11]1[CH:6]2[CH2:7][CH2:8][CH:9]2[CH:10]1[CH2:16][CH2:17][CH2:18]2>>[O:1]=[C:31]1[CH:30]2[CH2:29][CH2:28][CH:27]3[CH:26]([CH2:25][CH2:24][c:23]4[cH:22][c:21]([O:20][CH3:19])[cH:37][cH:36][c:35]43)[CH:34]2[CH2:33][CH2:32]1
|
Name
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COc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Name
|
Oc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2C(=O)CCC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:19][O:20][c:21]1[cH:22][c:23]2[c:35]([cH:36][cH:37]1)[CH:27]1[CH:26]([CH2:25][CH2:24]2)[CH:34]2[CH:30]([CH2:29][CH2:28]1)[CH2:31][CH2:32][CH2:33]2.[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[CH2:13][CH2:12][CH:11]1[CH:6]2[CH2:7][CH2:8][CH:9]2[CH:10]1[CH2:16][CH2:17][CH2:18]2>>[O:1]=[C:31]1[CH:30]2[CH2:29][CH2:28][CH:27]3[CH:26]([CH2:25][CH2:24][c:23]4[cH:22][c:21]([O:20][CH3:19])[cH:37][cH:36][c:35]43)[CH:34]2[CH2:33][CH2:32]1
|
Name
|
COc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Name
|
Oc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2c(c1)CCC1C2CCC2CCCC21
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCC1C2CCC2C(=O)CCC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |